(S)-hept-4-yn-2-ol
Description
(S)-Hept-4-yn-2-ol is a chiral secondary alcohol with a seven-carbon chain, featuring a hydroxyl group (-OH) at the C2 position and a triple bond between C4 and C4. Its molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol . The compound’s IUPAC standard InChIKey is CXVIEBMEWKSONY-UHFFFAOYSA-N, and its CAS registry number is 19781-81-8 . The (S)-enantiomer is defined by its stereochemistry at the C2 chiral center. Physical properties include a boiling point of 341 K (68°C) at 0.019 bar . The compound’s structure makes it a valuable intermediate in organic synthesis, though its pharmacological profile remains understudied.
Properties
IUPAC Name |
(2S)-hept-4-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h7-8H,3,6H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVIEBMEWKSONY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-hept-4-yn-2-ol can be achieved through several methods. One common approach involves the use of propargyl alcohol as a starting material. The reaction typically proceeds via a Grignard reaction, where propargyl alcohol reacts with a suitable Grignard reagent, such as ethylmagnesium bromide, under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-heptyne-2-one. This process requires the use of a chiral catalyst to ensure the selective formation of the desired enantiomer. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-hept-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: 4-Heptyne-2-one or 4-Heptynal.
Reduction: 4-Heptene-2-ol or 4-Heptane-2-ol.
Substitution: 4-Heptyne-2-chloride or 4-Heptyne-2-bromide.
Scientific Research Applications
(S)-hept-4-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-hept-4-yn-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond in the heptyne chain can undergo reactions that modify the compound’s structure, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
(R)-Hept-4-yn-2-ol (Enantiomer)
1-(4-Methoxyphenyl)hept-2-yn-1-ol
- Molecular Formula : C₁₄H₁₆O₂ .
- Structural Features :
- Aromatic substitution: A 4-methoxyphenyl group at C1.
- Triple bond between C2 and C3.
- Tertiary alcohol (-OH at C1).
- Physical Properties : Isolated as a pale yellow oil, suggesting higher lipophilicity due to the aromatic ring .
- Applications : Synthesized via alkyne-aldehyde coupling, this compound serves as a model for studying steric effects in catalytic reactions .
7-Methoxy-2-methylhept-6-en-4-yn-3-ol
- Molecular Formula : C₉H₁₄O₂ .
- Structural Features :
- Methoxy (-OCH₃) and methyl (-CH₃) substituents at C7 and C2, respectively.
- Conjugated alkene (C6–C7) and alkyne (C4–C5).
- Secondary alcohol (-OH at C3).
Data Table: Structural and Physical Properties
Key Research Findings and Gaps
- Stereochemical Effects : While (S)- and (R)-hept-4-yn-2-ol share physical properties, their interactions with chiral environments (e.g., enzymes) remain unstudied .
- Substituent Impact : Aromatic (e.g., 4-methoxyphenyl) or alkyl groups (e.g., methyl) increase molecular complexity and alter reactivity. For example, 1-(4-methoxyphenyl)hept-2-yn-1-ol’s tertiary alcohol structure may hinder nucleophilic attack compared to the secondary alcohol in this compound .
- Biological Activity: Compounds with methoxy and aromatic groups (e.g., indolyl propanols in ) often exhibit pharmacological activity (e.g., antiarrhythmic effects), but such data are lacking for this compound .
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